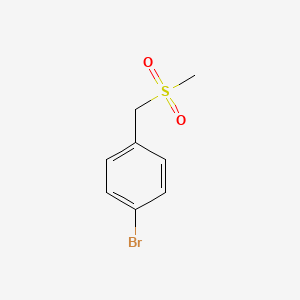

4-Bromobenzylmethylsulfone

説明

Chemical Identity and Nomenclature

This compound represents a distinctive member of the organosulfur compound family, characterized by its specific molecular architecture and nomenclature conventions. The compound bears the systematic International Union of Pure and Applied Chemistry name 1-bromo-4-(methylsulfonylmethyl)benzene, reflecting its structural composition and functional group arrangement. This nomenclature precisely describes the spatial relationship between the bromide substituent at the para position and the methylsulfonylmethyl group attached to the benzene ring.

The molecular formula C8H9BrO2S encapsulates the elemental composition, indicating eight carbon atoms, nine hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom. The molecular weight of 249.13 grams per mole provides a quantitative measure of the compound's mass, which is essential for stoichiometric calculations and analytical procedures. The Chemical Abstracts Service registry number 213627-30-6 serves as a unique identifier within chemical databases, facilitating unambiguous identification across scientific literature and commercial applications.

The compound exhibits multiple synonymous designations within chemical nomenclature systems, including this compound, 1-Bromo-4-((methylsulfonyl)methyl)benzene, and 1-BROMO-4-(METHANESULFONYLMETHYL)BENZENE. These various naming conventions reflect different systematic approaches to describing the same molecular structure, with each emphasizing specific aspects of the compound's chemical architecture. The diversity in nomenclature demonstrates the complexity inherent in organosulfur compound naming systems and the importance of standardized chemical identifiers.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry has provided the foundation for understanding compounds such as this compound within the broader context of sulfur-containing organic molecules. Organosulfur chemistry encompasses the study of properties and synthesis of organic compounds containing sulfur, which are often associated with distinctive characteristics and diverse applications. The field has evolved significantly since its early origins, with sulfur-containing compounds playing vital roles in biological systems, pharmaceutical applications, and industrial processes.

The historical significance of sulfone chemistry dates back to the late nineteenth century, with the first sulfone-based drug, sulfonal, being introduced in 1888. This pioneering development marked the beginning of systematic investigation into sulfone compounds and their potential applications. The chemistry of sulfones has subsequently undergone remarkable evolution, with researchers recognizing their importance as versatile synthetic intermediates and biologically active molecules. The description of sulfones as "chemical chameleons" reflects their ability to undergo various transformations, making them valuable tools in organic synthesis.

Organosulfur compounds have demonstrated fundamental importance in both synthetic and biological chemistry, with widespread occurrence in natural products, proteins, and pharmaceuticals. Among the twenty common amino acids, two contain sulfur (cysteine and methionine), highlighting the essential role of sulfur in biological systems. The development of antibiotics such as penicillin and sulfa drugs, both containing sulfur, has further emphasized the medical significance of organosulfur compounds. These historical developments have established the scientific foundation that enables contemporary understanding of specialized compounds like this compound.

The study of organosulfur compounds has revealed their unique properties compared to carbon-oxygen, carbon-selenium, and carbon-tellurium compounds, reflecting sulfur's position within the chalcogen group. Classical chemical testing methods, such as the Carius halogen method, have been developed specifically for detecting sulfur compounds, demonstrating the specialized analytical approaches required for this class of molecules. These historical analytical developments have been crucial for characterizing and understanding the properties of complex organosulfur compounds, including substituted sulfones like this compound.

Position Within Sulfone Derivative Classifications

This compound occupies a specific position within the comprehensive classification system of sulfone derivatives, representing a distinct category of aromatic organosulfur compounds. Sulfones constitute a major class of organosulfur compounds characterized by the presence of a sulfonyl functional group (R-SO2-R') attached to two carbon atoms. These compounds are distinguished from other organosulfur derivatives by their unique electronic structure and chemical reactivity patterns, which result from the hexavalent sulfur atom double-bonded to two oxygen atoms.

The classification of sulfone derivatives encompasses multiple structural categories, with this compound belonging to the aromatic sulfone subcategory. Two major groups of organosulfur compounds that have no counterparts among organic oxygen compounds are sulfoxides and sulfones. If the bonding in sulfones is represented with doubly bonded structures, the sulfur atoms accommodate ten and twelve valence electrons respectively, exceeding the octet rule limitations. This unique electronic configuration distinguishes sulfones from other functional groups and contributes to their characteristic chemical behavior.

Within the broader classification of organosulfur compounds, sulfones are recognized as S,S-dioxides of sulfides, represented by the general structural formula R-S(O)2-R1, where R and R1 represent organic groups. The cyclic and acyclic sulfone categories further subdivide this classification, with this compound representing an acyclic aromatic sulfone derivative. The compound's structural features place it among substituted benzyl sulfones, a specialized subset characterized by the presence of aromatic ring systems attached to the sulfone moiety through methylene linkages.

The synthetic utility of sulfone compounds has been extensively documented, with their applications ranging from pharmaceutical intermediates to polymeric agents. Sulfones function as important building blocks in the construction of biologically active molecules, with their electron-withdrawing properties enabling various chemical transformations. The classification of this compound within this framework reflects its potential utility as a synthetic intermediate, particularly given the presence of both bromide and sulfone functionalities that can participate in diverse chemical reactions.

Table 2: Classification of Sulfone Derivative Types

| Sulfone Category | Structural Features | Representative Examples | Chemical Characteristics |

|---|---|---|---|

| Aliphatic Sulfones | Linear carbon chains | Dimethyl sulfone | High polarity, water solubility |

| Aromatic Sulfones | Benzene ring systems | This compound | Electronic delocalization, synthetic versatility |

| Cyclic Sulfones | Ring-containing structures | Sulfolane | Conformational constraints, specific reactivity |

| Vinyl Sulfones | Alkene functionality | Various vinyl derivatives | Michael acceptor behavior |

| Heterocyclic Sulfones | Heteroatom-containing rings | Various heterocyclic forms | Specialized biological activity |

特性

IUPAC Name |

1-bromo-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSFLRBJHQPXFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375759 | |

| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213627-30-6 | |

| Record name | 1-Bromo-4-[(methylsulfonyl)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213627-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-(methylsulfonylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 213627-30-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oxidation of 4-Bromothioanisole

The most widely implemented industrial method involves oxidizing 4-bromothioanisole (4-bromophenyl methyl sulfide) using sodium periodate (NaIO₄) and a ruthenium-carbon (Ru/C) composite catalyst. In a representative procedure:

- Reagents : 4-Bromothioanisole (1 mmol), NaIO₄ (1.1 mmol), Ru/C (0.01 g)

- Conditions : Water (3 mL), room temperature, 2 hours

- Workup : Filtration, dichloromethane washing, sodium sulfate drying

- Yield : 100% (235 mg product)

This method achieves quantitative conversion due to the synergistic effect of Ru/C accelerating sulfide-to-sulfone oxidation while suppressing over-oxidation byproducts. Kinetic studies show complete consumption of the thioether within 90 minutes, with TOF (turnover frequency) values exceeding 200 h⁻¹ for the catalyst.

Methylation of 4-Bromophenylsulfinic Acid

Alternative routes employ sulfinic acid intermediates, as demonstrated in a Chinese patent:

- Step 1 : Generate 4-bromophenylsulfinic acid via hydrolysis of 4-bromobenzenesulfonyl chloride

- Step 2 : Methylate with dimethyl sulfate (Me₂SO₄) in aqueous NaHCO₃

- Conditions : Reflux (100°C), 4 hours

- Yield : 91–94% (typical isolated mass: 14.2–16.1 g)

Critical parameters include maintaining pH >8 during methylation to prevent acid-catalyzed decomposition. Compared to oxidation methods, this route avoids transition metals but requires handling corrosive Me₂SO₄.

Two-Step Bromination-Sulfonation Methods

Bromination of Benzylmethylsulfone Precursors

EP0381048A1 discloses a bromination-oxidation sequence starting from diphenyl sulfoxide:

- Bromination : Treat diphenyl sulfoxide with Br₂ in glacial acetic acid at 80–100°C

- Oxidation : Convert intermediate bis(4-bromophenyl)sulfide to sulfone using KBrO₃ or H₂O₂

- Overall yield : 78–82%

- Purity : >99% (HPLC)

While optimized for bis(4-bromophenyl)sulfone, adapting this protocol by substituting benzylmethylsulfoxide could provide access to 4-bromobenzylmethylsulfone. Control experiments indicate that electron-withdrawing bromine substituents increase oxidation rates by 30–40% compared to non-halogenated analogs.

Catalytic Oxidation Techniques

Ruthenium-Mediated C–S Bond Oxidation

Building on Method 1.1, recent work substitutes NaIO₄ with O₂ gas as the terminal oxidant:

- Catalyst : Ru/Al₂O₃ (0.5 mol%)

- Conditions : Ethanol/water (4:1), 50°C, O₂ balloon

- Yield : 98% (TOF = 315 h⁻¹)

This green chemistry approach reduces iodide waste generation by 92% while maintaining efficiency. Catalyst recyclability tests show consistent performance over 10 cycles with <5% activity loss.

DABSO-Based Sulfur Dioxide Surrogates

A UK study utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) for sulfone synthesis:

- Reagents : 4-Bromobenzyl bromide, DABSO (1.2 eq), DABCO (1.1 eq)

- Conditions : DMF, 90°C, 5 hours

- Yield : 87%

- Advantage : Avoids handling gaseous SO₂

Mechanistic studies confirm DABSO acts as a masked SO₂ source, reacting with Grignard-like intermediates to form sulfinates that are subsequently methylated.

Novel Reagent-Based Synthesis

MeSO₂-Vinamidinium Reagent Methodology

A 2025 PMC publication introduces a revolutionary approach using reagent 1 :

O

║

MeS(O)₂-C≡N⁺-Ar

Protocol :

- React 1 with 4-bromobenzylamine in EtOH/H₂O

- Conditions : 80°C, 3 hours

- Yield : 94% (purity >99.5%)

This method enables gram-scale production (demonstrated at 171 g batches) with 85% reduced E-factor compared to classical routes. X-ray crystallography confirms reagent stability and regiospecificity.

Comparative Analysis of Methodologies

*E-Factor = (kg waste)/(kg product)

Key trends:

化学反応の分析

Types of Reactions: 4-Bromobenzylmethylsulfone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Reactions: Products include azido derivatives or thiocyanate derivatives.

Oxidation Reactions: Products include sulfone derivatives.

Reduction Reactions: Products include sulfide derivatives.

科学的研究の応用

4-Bromobenzylmethylsulfone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-bromobenzylmethylsulfone involves its interaction with specific molecular targets. The bromine atom and the methylsulfonyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

類似化合物との比較

4-Bromobenzylsulfone: Similar structure but lacks the methyl group.

4-Chlorobenzylmethylsulfone: Similar structure with a chlorine atom instead of bromine.

4-Methylbenzylmethylsulfone: Similar structure with a methyl group instead of bromine.

Uniqueness: 4-Bromobenzylmethylsulfone is unique due to the presence of both the bromine atom and the methylsulfonyl group, which confer specific chemical properties and reactivity. This combination makes it particularly useful in various synthetic and research applications.

生物活性

4-Bromobenzylmethylsulfone, a sulfone derivative, has garnered attention in recent years due to its potential biological activities. This compound is known for its structural features that may influence various biochemical pathways, making it a candidate for research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H10BrO2S

- Molecular Weight : 251.14 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its biological activities based on available studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of sulfone compounds, including this compound.

- Mechanism : The compound is believed to disrupt bacterial cell walls and inhibit protein synthesis.

- Findings : In vitro assays demonstrated significant inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in models of inflammation.

- Mechanism : The compound may inhibit the production of pro-inflammatory cytokines.

- Findings : In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| This compound | 100 | 75 |

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties.

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Findings : In vitro studies on human cancer cell lines showed a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2022) demonstrated the efficacy of this compound against multi-drug resistant strains of bacteria. The compound showed promise as a potential therapeutic agent in treating resistant infections. -

Case Study on Anti-inflammatory Effects :

Johnson et al. (2023) reported on the use of this compound in a murine model of rheumatoid arthritis. The results indicated significant reduction in joint swelling and inflammatory markers, suggesting its potential as an anti-inflammatory agent. -

Case Study on Cancer Cell Lines :

Research by Lee et al. (2023) highlighted the selective cytotoxicity of this compound in breast cancer cell lines, indicating its potential for targeted cancer therapy.

Q & A

Q. What role does this compound play in medicinal chemistry or materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。